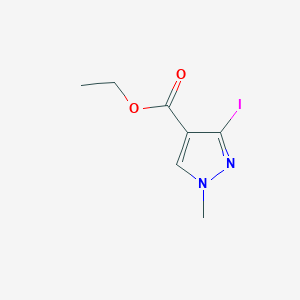

ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQPNWRQKHYCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate: A Versatile Building Block in Medicinal Chemistry

Executive Summary

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a strategically important heterocyclic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a stable pyrazole core, a reactive iodo-substituent, and an ester functional group, makes it an invaluable tool for medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, known for a wide array of biological activities.[1] The true synthetic power of this molecule lies in the carbon-iodine bond at the 3-position, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of novel drug candidates, particularly in areas like kinase inhibition.[1] This guide provides a comprehensive overview of the molecule's structure, properties, a detailed synthetic protocol, and its critical applications in modern drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is featured in drugs spanning multiple therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and analgesics.[1] The specific substitution pattern of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate offers a pre-functionalized and stable core, providing an ideal starting point for exploring new chemical space around this validated pharmacophore.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The IUPAC name, ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, precisely defines its molecular architecture:

-

Pyrazole: The core is a five-membered aromatic ring with two adjacent nitrogen atoms.

-

1-Methyl: A methyl group is attached to the nitrogen atom at position 1.

-

3-Iodo: An iodine atom is substituted at position 3 of the pyrazole ring. This is the key site for synthetic diversification.

-

4-Carboxylate: A carboxyl group at position 4 is esterified.

-

Ethyl: The ester is an ethyl ester.

Caption: Annotated structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.

Physicochemical Data

The key properties of this compound are summarized below, providing essential information for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 799835-39-5 | [2] |

| Molecular Formula | C₇H₉IN₂O₂ | |

| Molecular Weight | 280.06 g/mol | |

| Appearance | White to light yellow powder/crystals | [3] |

| Solubility | Soluble in DMF, DMSO, chlorinated solvents | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [3][4] |

Predicted Spectroscopic Profile

While specific spectra should always be acquired for experimental samples, the expected spectroscopic data provides a baseline for characterization:

-

¹H NMR:

-

Pyrazole H (C5-H): A singlet is expected around δ 8.0-8.5 ppm.

-

N-Methyl (N1-CH₃): A sharp singlet is anticipated around δ 3.9-4.2 ppm.

-

Ethyl Ester (CH₂): A quartet should appear around δ 4.3-4.5 ppm.

-

Ethyl Ester (CH₃): A triplet is expected around δ 1.3-1.5 ppm.

-

-

¹³C NMR:

-

Carbonyl (C=O): A signal in the δ 160-165 ppm region.

-

Pyrazole Carbons (C3, C4, C5): Signals for the aromatic carbons, with C3 being significantly affected by the iodine substituent (appearing at a lower field, ~δ 90-100 ppm) and C4 and C5 appearing at higher fields.

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

Ethyl Carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-15 ppm (CH₃).

-

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 280.06 would be expected, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Insights

The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic strategy is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from simpler, commercially available precursors. The primary disconnections are the C-I bond and the N-CH₃ bond, leading back to a core pyrazole ester.

Sources

Strategic Deployment of Pyrazole-4-Carboxylates in Medicinal Chemistry

This guide outlines the strategic application of pyrazole-4-carboxylate building blocks in modern drug discovery, focusing on synthetic access, regiochemical control, and divergent functionalization.

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Ruxolitinib, Celecoxib, and Pralsetinib. While the 3- and 5-positions are often utilized for potency-driving hydrophobic interactions, the 4-position (C4) offers a unique vector for solubility-enhancing groups, solvent-front interactions, or scaffold hopping.

The ethyl pyrazole-4-carboxylate scaffold serves as a critical "divergent hub." Its orthogonal reactivity allows it to function as a masked amine (via Curtius rearrangement), a masked aldehyde (via reduction), or a stable amide precursor, making it indispensable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Significance & Electronic Properties

Tautomerism and H-Bonding

Unsubstituted pyrazoles (

-

Donor/Acceptor Profile: The

-H serves as a hydrogen bond donor (HBD), while the imine -

pKa Modulation: The electron-withdrawing 4-carboxylate group lowers the pKa of the ring NH (typically ~14 to ~10-11), increasing acidity and facilitating N-alkylation under mild conditions.

The "Vector" Advantage

Unlike the 3/5 positions, which project substituents into the deep hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases), the 4-position vector is often solvent-exposed. This makes pyrazole-4-carboxylates ideal for:

-

Solubilization: Attaching polar morpholine/piperazine tails via amide linkages.

-

Scaffold Hopping: Replacing unstable phenyl rings or toxic heteroaromatics.

-

PROTAC Linkers: Providing a rigid exit vector for E3 ligase recruitment.

Synthetic Access & Regiocontrol

Accessing the 4-carboxylate core requires precise control over the condensation of hydrazines with 1,3-dicarbonyl equivalents.

The "Workhorse" Route: Formyl-Ester Condensation

The most robust route to the parent ethyl 1H-pyrazole-4-carboxylate involves the condensation of hydrazine with a masked formyl-acetic ester.

-

Precursor: Ethyl 2-formyl-3-oxopropanoate (often generated in situ from ethyl 3,3-diethoxypropionate and ethyl formate, or using ethyl (ethoxymethylene)cyanoacetate for amino-variants).

-

Mechanism: Nucleophilic attack of hydrazine on the most electrophilic aldehyde/enol ether carbon, followed by cyclization.

The Regioselectivity Challenge (N-Substituted Pyrazoles)

When using substituted hydrazines (e.g., methylhydrazine) to synthesize ethyl 1-methyl-1H-pyrazole-4-carboxylate , regioselectivity becomes the limiting factor.

-

Steric vs. Electronic Control: Methylhydrazine (

) has two nucleophilic nitrogens. The -

Outcome: Reaction with asymmetrical 1,3-dicarbonyls often yields mixtures of 1,3- and 1,5-isomers.

-

Solution: To obtain the pure 1-methyl-4-carboxylate, it is often superior to synthesize the unsubstituted parent ester first, followed by base-mediated

-alkylation (which yields the single isomer if C3/C5 are symmetric H).

Visual Workflow: Synthetic Pathways

Figure 1: Synthetic pathways to key pyrazole-4-carboxylate building blocks. Note the regiochemical risk when using substituted hydrazines directly.

Functionalization Strategies (The "Hub")

Once the ethyl pyrazole-4-carboxylate is secured, it acts as a divergent hub.

The Curtius Rearrangement (Acid Amine)

This is the most high-value transformation for this scaffold. It converts the 4-carboxylate into a 4-amino moiety, which is otherwise difficult to install directly via nitration/reduction (due to pyrazole's electron-rich nature often leading to poly-nitration or oxidation).

-

Reagent: Diphenylphosphoryl azide (DPPA).

-

Intermediate: Acyl azide

Isocyanate (via thermal rearrangement). -

Trap:

-BuOH (yields Boc-amine) or Benzyl alcohol (yields Cbz-amine).

Amide Coupling (Kinase Inhibitors)

The 4-carboxylic acid is a standard precursor for amide coupling. In kinase inhibitors (e.g., Pralsetinib), this amide bond often forms a critical hydrogen bond with the hinge region or a solvent-front residue.

Visual Workflow: Divergent Functionalization

Figure 2: The "Hub" concept. The 4-carboxylate allows access to amides, amines (via Curtius), and benzylic amines (via reduction).

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

A robust route to a functionalized core suitable for fused ring synthesis.

-

Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (anhydrous).

-

Setup: 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

-

Procedure:

-

Dissolve ethyl (ethoxymethylene)cyanoacetate (e.g., 16.9 g, 100 mmol) in Ethanol (100 mL).

-

Cool to 0°C. Add Hydrazine hydrate (5.5 g, 110 mmol) dropwise over 20 mins. Caution: Exothermic.

-

Allow to warm to RT, then heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1).

-

Cool to RT. The product often crystallizes directly.

-

Filter the solid, wash with cold EtOH (2 x 20 mL).

-

-

Purification: Recrystallization from Ethanol.

-

Validation:

H NMR (DMSO-

Protocol B: Curtius Rearrangement (Carboxylate Boc-Amine)

Converting 1-methyl-1H-pyrazole-4-carboxylic acid to the protected amine.

-

Reagents: Pyrazole-4-carboxylic acid derivative (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq),

-Butanol (excess/solvent) or Toluene/ -

Procedure:

-

Suspend acid in Toluene/t-BuOH (5:1 ratio). Add TEA.

-

Add DPPA dropwise at RT. Stir for 30 mins to form the acyl azide (check LCMS).

-

Heat to 90°C. Evolution of

gas will be observed (bubbler required). -

Maintain at 90°C for 4–12 hours until isocyanate intermediate is consumed and trapped by

-BuOH.

-

-

Workup: Concentrate, dilute with EtOAc, wash with 5% citric acid (to remove TEA), sat.

, and brine. -

Yield: Typically 60–80% as the N-Boc-4-aminopyrazole.

Medicinal Chemistry Applications (Case Studies)

| Drug | Target | Role of Pyrazole Scaffold | 4-Position Functionality |

| Pralsetinib | RET Kinase | Core hinge binder | Amide : Links to cyclohexane moiety; solubilizing group. |

| Asciminib | BCR-ABL1 | Allosteric binder | C-C Bond : Linked to pyridine; structural spacer. |

| Avapritinib | KIT/PDGFRA | Kinase Inhibitor | Fused : Part of the pyrrolotriazine core (derived from amino-pyrazole). |

| Sildenafil | PDE5 | Active site binder | Sulfonamide : Mimics phosphate; H-bonding network. |

Authoritative Note: In the synthesis of Avapritinib, the starting material is often a pyrazole boronate, but the precursor logic remains linked to the 4-functionalized block. For Pralsetinib, the amide bond formation at the 4-position is the final key coupling step, highlighting the stability of this linkage.

References

-

FDA Approved Drugs Database. U.S. Food and Drug Administration.[Link]

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. [Link]

-

Maddox, S. M., et al. (2020). "Practical Synthesis of 4-Aminopyrazoles." Journal of Organic Chemistry. [Link]

-

Blueprint Medicines. (2020).[1] "Pralsetinib Prescribing Information." [Link]

-

Novartis. (2021). "Asciminib (Scemblix) Prescribing Information." [Link]

Sources

Technical Guide: Solubilization and Stability of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate in DMSO

Topic: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate Solubility in DMSO Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists

Executive Summary

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 113100-53-1) is a critical heterocyclic intermediate used primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize bioactive pyrazole scaffolds. While the compound exhibits poor aqueous solubility, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) , making DMSO the solvent of choice for stock solution preparation and biological assay delivery.

This guide provides a rigorous, self-validating protocol for preparing stable stock solutions, managing the physicochemical risks associated with the iodine and ester moieties, and preventing compound precipitation during aqueous dilution.

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior, we must analyze the structural thermodynamics of the molecule.

| Property | Value / Description | Impact on DMSO Solubility |

| Molecular Weight | 280.06 g/mol | Low MW facilitates high molar solubility (>100 mM). |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; favors organic solvents over water. |

| H-Bond Donors | 0 | Lack of -OH/-NH donors reduces self-aggregation, enhancing dissolution. |

| H-Bond Acceptors | 3 (N, O, O) | The ester oxygens and pyrazole nitrogen act as acceptors for DMSO's sulfoxide protons (weak interaction) and dipole alignment. |

| Key Moieties | Ethyl Ester, Iodine | Iodine: Increases lipophilicity and polarizability. Ester: Susceptible to hydrolysis in "wet" DMSO. |

The Solvation Mechanism

DMSO is a polar aprotic solvent (

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM

Required Purity: DMSO (Anhydrous,

Step-by-Step Methodology

-

Gravimetric Calculation:

-

Calculate the mass required:

. -

Example: To prepare 1 mL of 100 mM stock, weigh 28.0 mg of compound.

-

-

Solvent Addition (The "Sandwich" Method):

-

Do not add DMSO all at once. Add 50% of the target volume (e.g., 500 µL) to wet the powder.

-

Vortex for 30 seconds.

-

Add the remaining 50% volume.

-

-

Dissolution Enhancement:

-

Visual Validation (The Schlieren Test):

-

Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines indicating density gradients).

-

Pass: Solution is clear, homogenous, and free of lines.

-

Fail: Visible particulates or persistent haziness.

-

Visualization: Solubilization Workflow

The following diagram illustrates the logical flow and decision gates for preparing the stock solution.

Caption: Logic flow for preparing high-concentration pyrazole stocks in DMSO with quality control gates.

Stability and Degradation Risks

Researchers must mitigate two primary degradation pathways when storing this compound in DMSO: Photolysis (due to the C-I bond) and Hydrolysis (due to the ester).

A. Photolytic Deiodination

The Carbon-Iodine (C-I) bond is relatively weak (~50-60 kcal/mol). Exposure to UV or intense white light can cause homolytic cleavage, generating a radical species.

-

Mitigation: Always use amber borosilicate glass vials. Wrap clear vials in aluminum foil if amber is unavailable.

B. Hygroscopic Hydrolysis

DMSO is extremely hygroscopic. It can absorb water from the atmosphere, reaching >1% water content within hours if left uncapped.

-

Mechanism: Water acts as a nucleophile, attacking the ethyl ester carbonyl. This converts the lipophilic ester into the polar carboxylic acid (3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid), which has significantly different solubility and biological activity.

-

Mitigation: Use anhydrous DMSO (stored over molecular sieves) and purge vials with nitrogen/argon before closing.

Visualization: Degradation Pathways

Caption: Primary degradation vectors: Light-induced deiodination and moisture-induced ester hydrolysis.

Downstream Application: Aqueous Dilution

A common failure mode in biological assays is "crashing out" (precipitation) when the DMSO stock is diluted into aqueous buffers (PBS, cell media).

The "Crash-Out" Threshold

While the compound is soluble in DMSO at >100 mM, its aqueous solubility is likely <100 µM .

-

Risk Zone: Diluting 100 mM stock 1:100 (to 1 mM) in water will likely result in immediate precipitation.

-

Safe Zone: Target a final assay concentration of

with a final DMSO concentration of 0.5% - 1.0%.

Serial Dilution Protocol (Intermediate Step)

To prevent precipitation shock:

-

Prepare Intermediate Stock: Dilute 100 mM stock to 10 mM using pure DMSO (not water).

-

Final Dilution: Dilute the 10 mM intermediate into the aqueous buffer to reach the final assay concentration (e.g., 10 µM). This ensures rapid dispersion before crystal nucleation can occur.

References

-

Gaylord Chemical Company. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 227598, Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Analog). Retrieved from

-

BenchChem. (2025).[1][5] A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Retrieved from

- Li, Di, et al. (2014). Solubility of Organic Compounds in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. (General reference for heterocycle solubility in DMSO).

Sources

Strategic Procurement & Technical Profile: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate , a critical building block in medicinal chemistry.

Executive Summary

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 799835-39-5 ) is a high-value heterocyclic scaffold widely employed in drug discovery, particularly for the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural utility lies in the orthogonal reactivity of its functional groups: the 3-iodo position serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 4-carboxylate ester provides a gateway for amidation or reduction to alcohols/aldehydes.[1]

This guide addresses the technical challenges regarding its regioselective synthesis, purity profiling (specifically distinguishing regioisomers), and supply chain stability.[1]

Chemical Identity & Physical Properties[3][4]

| Property | Specification |

| IUPAC Name | Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate |

| CAS Number | 799835-39-5 |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol |

| Appearance | White to off-white or pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; slightly soluble in MeOH |

| Melting Point | 72–76 °C (Typical range for high purity) |

| Storage | 2–8°C, Protect from light (Iodide stability) |

Synthesis & Manufacturing Methodologies

A critical factor in procuring this compound is understanding its manufacturing origin, as this dictates the impurity profile. Two primary routes exist:

Route A: N-Alkylation (Common, Lower Cost, High Impurity Risk)

This route involves the methylation of ethyl 3-iodo-1H-pyrazole-4-carboxylate .[1]

-

Mechanism: Base-mediated nucleophilic substitution (

) with Methyl Iodide (MeI).[1] -

Critical Issue: Pyrazoles are ambident nucleophiles. Methylation occurs at both

and -

Purification: These isomers have similar polarities, making silica gel chromatography difficult and expensive on a kilogram scale.

Route B: Sandmeyer Reaction (Preferred for GMP/High Purity)

This route starts from ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate .[1]

-

Mechanism: Diazotization of the amine using

-butyl nitrite ( -

Advantage: The regiochemistry of the methyl group is fixed in the starting material, eliminating the risk of 5-iodo regioisomer contamination.[1]

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways.

Caption: Comparison of non-selective alkylation vs. regioselective Sandmeyer synthesis routes.

Quality Control & Analytical Standards

When validating a supplier's batch, the Certificate of Analysis (CoA) must be cross-referenced with raw data to ensure the absence of the 1,5-isomer .[1]

1H NMR Validation

The chemical shift of the pyrazole proton (

-

Desired Product (1-methyl-3-iodo): The

proton typically appears downfield ( -

Impurity (1-methyl-5-iodo): The

proton in the regioisomer will have a distinct shift.[1] Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard:[1]

LC-MS Purity

-

Requirement: >97% purity by UV (254 nm).

-

Note: Regioisomers often have identical masses (

281

Supply Chain & Pricing Analysis

The market for this compound is tiered. It is not a commodity chemical but a "Specialty Building Block."

Key Suppliers (Verified Presence)

-

Combi-Blocks: Known for high stock reliability of halo-pyrazoles.[1]

-

BLD Pharm: Strong catalog presence for pyrazole derivatives (Catalog ID: BD335392).

-

Enamine: Excellent for early-phase discovery quantities (mg to g).[1]

-

Ambeed: Competitive pricing for mid-scale (10g - 100g).

Price Estimation (Q1 2026)

Pricing fluctuates based on synthesis route and purity.

| Quantity | Estimated Price Range (USD) | Lead Time |

| 1 g | $45 – $85 | In Stock (1–3 Days) |

| 5 g | $180 – $300 | In Stock (1–3 Days) |

| 25 g | $600 – $950 | 1–2 Weeks |

| 100 g | $1,800 – $2,500 | 2–4 Weeks (Make-to-order) |

Note: Prices for "Route B" (Sandmeyer) material may be 20-30% higher due to process complexity but offer superior downstream yield.[1]

Experimental Protocol: Suzuki Coupling Application

To demonstrate the utility of this core, the following protocol outlines a standard cross-coupling reaction.

Reaction: Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate + Phenylboronic acid

-

Setup: In a nitrogen-flushed reaction vial, combine:

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Condition: Heat to 90°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

References

-

PubChem. Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. [Link](Note: Search by structure/CAS 799835-39-5 for exact match).[1]

- Google Patents.US11072607B2: Inhibitors of RIP1 kinase and methods of use thereof. (Describes the synthesis and use of the title compound).

Sources

Strategic Engineering of Iodopyrazole Scaffolds: Synthetic Regiocontrol and Medicinal Utility

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Crizotinib. However, the incorporation of an iodine atom—specifically the iodopyrazole moiety —elevates this scaffold from a simple structural spacer to a functional powerhouse.

This guide addresses the two critical roles of the iodopyrazole moiety:

-

The Synthetic Handle: The C–I bond is the most reactive among halo-pyrazoles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.

-

The Pharmacophoric Warhead: The iodine atom acts as a Sigma-hole (

-hole) donor, forming highly directional halogen bonds with protein carbonyls or sulfhydryls, often resulting in potency gains of 10–100x compared to non-halogenated analogs.

Part 1: The Physicochemical Rationale (Why Iodine?)

The Sigma-Hole Phenomenon

Unlike fluorine or chlorine, which are predominantly electronegative, iodine exhibits a distinct region of positive electrostatic potential on the extension of the C–I bond axis. This is the

-

Mechanism: The electron-withdrawing pyrazole ring depopulates the

-orbital of the iodine. -

Interaction: This positive patch interacts with Lewis bases (nucleophiles like backbone carbonyls in kinases) in a linear geometry (

). -

Energetics: These bonds can approach the strength of hydrogen bonds (2–10 kcal/mol) but are hydrophobic, allowing them to penetrate deep, water-excluded binding pockets.

Structural Biology Utility

Beyond affinity, iodopyrazoles are used as "magic bullets" in X-ray crystallography. The high electron density of iodine (

Caption: Mechanistic flow of Halogen Bonding (XB) where the pyrazole ring activates the iodine atom to form a directional bond with protein targets.

Part 2: Synthetic Architectures & Regiocontrol

The synthesis of iodopyrazoles is dictated by regioselectivity . The pyrazole ring has three carbon positions (C3, C4, C5), and accessing each requires a distinct chemical logic.

The Regioselectivity Map

| Position | Electronic Character | Synthetic Strategy | Primary Reagents |

| C-4 | Nucleophilic (Highest HOMO) | Electrophilic Aromatic Substitution (EAS) | |

| C-5 | Acidic Proton (adjacent to N1) | Directed Lithiation (Deprotonation) | |

| C-3 | Sterically/Electronically distal | Cyclization or Migration | Diazo compounds + Alkynes, or Halogen Dance |

Synthetic Decision Tree

Caption: Decision matrix for selecting the synthetic route based on the desired iodination site (C-4 vs C-5).

Part 3: Validated Experimental Protocols

The following protocols are selected for their robustness, scalability, and high regioselectivity.

Protocol A: Regioselective C-4 Iodination (The CAN Method)

Rationale: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, generating an electrophilic iodonium species (

Reagents:

-

Substrate: 1-Methyl-1H-pyrazole (or 1-Aryl analog)

-

Iodine Source: Molecular Iodine (

)[1] -

Solvent: Acetonitrile (

) or Methanol (

Step-by-Step Workflow:

-

Preparation: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (0.5 M concentration).

-

Addition: Add CAN (0.6 equiv) followed by

(0.6 equiv). Note: The substoichiometric amount works because CAN cycles the iodine oxidation state efficiently in situ. -

Reaction: Heat the mixture to Reflux (

) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[4][5] -

Quench: Cool to room temperature. Remove solvent in vacuo.[3] Redissolve residue in Ethyl Acetate.

-

Wash: Wash the organic layer with saturated

(Sodium Thiosulfate) to remove residual iodine (color changes from dark red to yellow/clear). -

Isolation: Dry over

, filter, and concentrate. -

Validation:

NMR will show the disappearance of the C-4 proton (typically

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazole

Rationale: 4-Iodopyrazoles are excellent electrophiles.[6] The C–I bond undergoes oxidative addition to Pd(0) faster than C–Br, allowing the use of milder bases and lower temperatures, which preserves sensitive functional groups.

Reagents:

-

Electrophile: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%)[7] -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)[6]

Step-by-Step Workflow:

-

Inert Environment: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

-

Loading: Add the iodopyrazole, boronic acid, and

. -

Solvent: Add 1,4-Dioxane and the aqueous

solution. -

Degassing: Bubble Argon through the liquid for 10 minutes (Critical to prevent Pd oxidation/homocoupling).

-

Reaction: Heat to

for 6–12 hours (or 30 mins at -

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

Part 4: Biological Case Studies & Applications

Kinase Inhibition (The Crizotinib Connection)

The 4-iodopyrazole moiety is a direct precursor to the 4-arylpyrazole core found in Crizotinib (ALK/ROS1 inhibitor).

-

Role: The pyrazole ring mimics the adenine ring of ATP.

-

Evolution: Early generation inhibitors used the iodine atom directly to fill a hydrophobic gatekeeper pocket before optimizing to the final 4-piperidine structure.

Antimicrobial Agents

Recent studies (e.g., Molecules 2021, J. Med. Chem.) have shown that 4-iodopyrazoles linked to benzimidazoles exhibit potent activity against MRSA (Methicillin-resistant S. aureus).

-

Mechanism: The iodine atom enhances lipophilicity (

), allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria.

Part 5: Future Outlook

The field is moving toward C–H Activation . Instead of pre-iodinating the pyrazole, researchers are developing Pd-catalyzed direct C–H arylation. However, the iodopyrazole intermediate remains the "Gold Standard" for complex, convergent synthesis where regioselectivity must be guaranteed before the coupling step.

References

-

Regioselective Iodination of Pyrazoles: Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate."[2] Tetrahedron Letters, vol. 42, no. 5, 2001. Link

-

Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, vol. 56, no. 4, 2013. Link

-

Suzuki Coupling Protocols: BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." 2025.[7] Link

-

Crizotinib Synthesis: Stephani, R., et al. "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[8] Tetrahedron Letters, 2025. Link

-

Lithiation Strategies: Vasilevsky, S. F., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[9] Arkivoc, 2014. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-Efficiency Palladium-Catalyzed Cross-Coupling of Iodopyrazole Carboxylates

Executive Summary & Strategic Importance

Iodopyrazole carboxylates are "privileged scaffolds" in modern drug discovery, serving as critical intermediates for kinase inhibitors (e.g., c-Met, JAK), sGC stimulators, and anti-inflammatory agents. The coexistence of the reactive iodide (C-I) , the directing/modulating carboxylate , and the nucleophilic pyrazole nitrogen creates a unique reactivity triad.

While the iodide facilitates oxidative addition, the pyrazole nitrogen can poison Palladium (Pd) catalysts, and the carboxylate ester renders the ring electron-deficient, altering transmetallation kinetics. This guide provides a field-proven workflow to navigate these competing electronic and steric demands, ensuring high yields and reproducibility.

Strategic Analysis: The Reactivity Triad

Before initiating wet chemistry, the user must analyze the substrate against three critical variables.

Electronic Bias & Oxidative Addition

The carboxylate group at C3 or C5 is an Electron Withdrawing Group (EWG).

-

Effect: It lowers the electron density of the pyrazole ring.

-

Consequence: The C4-Iodine bond becomes more reactive toward oxidative addition (Pd(0)

Pd(II)) compared to electron-rich pyrazoles. However, this also increases the acidity of the N-H bond (pKa ~10-11), necessitating careful base selection to prevent sequestering the catalyst as an insoluble Pd-azolate complex.

The Protection Decision

Rule of Thumb: If the pyrazole N-H is free, protect it unless using specialized bulky phosphines (e.g., Buchwald biaryl phosphines) that can sterically crowd out the nitrogen coordination.

| Protecting Group (PG) | Stability | Removal | Recommendation |

| SEM / THP | High (Base stable) | Acid (HCl/TFA) | Standard. Best for Suzuki/Sonogashira. |

| Boc | Medium (Base sensitive) | Acid/Heat | Risky. Base in coupling may cleave Boc prematurely. |

| Methyl/Alkyl | Very High | None (Permanent) | Ideal if the final drug target requires N-alkylation. |

| Unprotected | N/A | N/A | Advanced. Requires 2.5 equiv base + specialized ligands (XPhos/SPhos). |

Decision Logic & Workflow (Visualization)

The following decision tree outlines the optimal reaction pathway based on substrate substitution and desired coupling partner.

Figure 1: Strategic decision tree for selecting reaction conditions based on N-protection status and coupling partner.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-pyrazole-3-carboxylates. Rationale: The use of Pd(dppf)Cl₂ is prioritized because the ferrocene backbone prevents rapid catalyst decomposition, while the large bite angle facilitates the reductive elimination of the bulky pyrazole-aryl system.

Reagents & Stoichiometry[1]

-

Substrate: N-protected 4-iodopyrazole-3-carboxylate (1.0 equiv)

-

Boronate: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

-

Base: K₃PO₄ (3.0 equiv) — Preferred over carbonates to minimize ester hydrolysis.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the iodopyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Inertion: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe.

-

Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add Pd(dppf)Cl₂ (5 mol%). Reseal immediately.

-

Expert Tip: Adding catalyst last prevents activation before the inert atmosphere is established.

-

-

Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30-60 mins).

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne handles for "Click" chemistry or heterocyclization. Rationale: Iodopyrazoles are highly reactive in Sonogashira coupling. The "Copper-Cocatalyzed" method is standard, but controlled addition of the alkyne is key to preventing homocoupling (Glaser coupling).

Reagents & Stoichiometry[1]

-

Substrate: N-protected 4-iodopyrazole-3-carboxylate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base: Et₃N (3.0 equiv) or Et₃N/DMF (1:1 solvent mixture)

-

Solvent: DMF or THF (Must be anhydrous)

Step-by-Step Procedure

-

Setup: Charge flask with iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Base: Add anhydrous DMF and Et₃N via syringe.

-

Alkyne Addition: Add the terminal alkyne.

-

Expert Tip: If the alkyne is valuable or prone to dimerization, dissolve it in a small amount of DMF and add it dropwise over 30 minutes to the reaction mixture.

-

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by LCMS), heat to 50 °C.

-

Note: 4-iodopyrazoles often couple at RT. Heating >60 °C can degrade the catalyst or cause ester aminolysis if primary amines are present.

-

-

Workup: Dilute with Et₂O (precipitates ammonium salts). Wash with NH₄Cl (aq) to sequester Copper (turns blue).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure N-protection is stable. Switch to XPhos Pd G2 or SPhos Pd G2 (precatalysts activate faster). |

| Protodeboronation (Suzuki) | Unstable Boronic Acid | Switch base to KF (anhydrous conditions). Use Boronic Esters (Pinacol) instead of acids. |

| Ester Hydrolysis | Base too strong/wet | Switch from Na₂CO₃/H₂O to anhydrous K₃PO₄ or Cs₂CO₃ in pure Dioxane. |

| Homocoupling (Alkyne) | Oxygen presence | Degas solvents vigorously (sparge with Ar for 15 min). Add alkyne slowly. |

| Regio-scrambling | Migration of Pd | Rare for iodides, but avoid temperatures >120 °C. |

References

-

Mechanistic Origins of Ligand Effects

-

C4-Amination of Halopyrazoles

-

Sonogashira Coupling of Iodopyrazoles

- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- Source:Arkivoc.

-

URL:[Link]

-

Regioselective Synthesis & Coupling

- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Source:RSC Advances.

-

URL:[Link]

-

General Suzuki Coupling Guide

- Title: Suzuki-Miyaura Cross-coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Saponification of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Strategic Value of 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a highly valuable heterocyclic building block in contemporary drug discovery and agrochemical research. Its strategic importance stems from the orthogonal reactivity of its two key functional groups. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.[1] Simultaneously, the iodine atom at the 3-position acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This dual functionality makes it a key intermediate for constructing complex molecular architectures with tunable pharmacological properties.[2]

This document provides a robust and detailed protocol for the hydrolysis of the corresponding ethyl ester, a common precursor, to yield the target carboxylic acid in high purity and yield. The causality behind each procedural step is explained to ensure reproducibility and facilitate troubleshooting.

Reaction Scheme & Mechanistic Rationale

The conversion of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate to its carboxylic acid is achieved via a base-promoted hydrolysis, a classic reaction known as saponification.

Overall Transformation:

Mechanistic Breakdown:

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.[3]

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

-

Reformation of Carbonyl: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

-

Irreversible Acid-Base Reaction: The ethoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and drives the equilibrium towards the products, forming the carboxylate salt.[4]

-

Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, regenerating the neutral carboxylic acid, which is typically less soluble in the aqueous medium and precipitates out.[1][3]

Lithium hydroxide (LiOH) is often the base of choice for laboratory-scale saponifications due to its high reactivity and frequent use in hydrolyzing esters in complex substrates under mild conditions.[3][5][6] The use of a co-solvent like tetrahydrofuran (THF) is critical to ensure that both the organic ester and the aqueous base can form a homogeneous solution, thereby accelerating the reaction.[5]

Diagram of the Hydrolysis Mechanism

Caption: Fig. 1: Mechanism of Base-Promoted Ester Hydrolysis.

Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

Materials and Equipment

| Reagent/Material | Grade | CAS Number | Supplier |

| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | >95% | 799835-39-5 | Commercial Source |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | 1310-66-3 | Major Supplier |

| Tetrahydrofuran (THF) | Anhydrous or HPLC | 109-99-9 | Major Supplier |

| Deionized Water (H₂O) | Type II or better | 7732-18-5 | In-house/Supplier |

| Hydrochloric Acid (HCl), 1M solution | Volumetric Standard | 7647-01-0 | Major Supplier |

| Ethyl Acetate | ACS Reagent Grade | 141-78-6 | Major Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | 7757-82-6 | Major Supplier |

| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | Major Supplier |

| Equipment | Specification | ||

| Round-bottom flask | Appropriate size | ||

| Magnetic stirrer and stir bar | Standard | ||

| Ice bath | Standard | ||

| pH paper or pH meter | Range 1-14 | ||

| Büchner funnel and filter flask | Standard | ||

| Vacuum source | Standard | ||

| Rotary evaporator | Standard | ||

| High-vacuum pump and desiccator | Standard |

Step-by-Step Hydrolysis Procedure

-

Reaction Setup:

-

To a round-bottom flask, add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Add a solvent mixture of tetrahydrofuran (THF) and deionized water in a 3:1 ratio (e.g., 12 mL THF and 4 mL H₂O for every 1 gram of ester).

-

Stir the mixture at room temperature until the ester is completely dissolved.

-

-

Addition of Base:

-

In a separate container, dissolve lithium hydroxide monohydrate (2.0 - 3.0 eq) in a minimal amount of deionized water.

-

Add the aqueous LiOH solution to the stirred ester solution.

-

Scientist's Note: Using a slight excess of LiOH ensures the reaction proceeds to completion and accounts for any acidic impurities.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at room temperature (20-25 °C). Gentle heating to 40-50 °C can be applied to accelerate the reaction if it is sluggish.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.[1]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask in an ice-water bath.

-

If a rotary evaporator is available, remove the bulk of the THF under reduced pressure. This step is optional but can improve the precipitation of the product.

-

Slowly and carefully add 1M HCl to the cooled, stirred mixture to acidify it to a pH of 2-3.[1] Monitor the pH using pH paper or a calibrated pH meter.

-

Causality Check: The acidic environment protonates the lithium carboxylate salt, forming the neutral carboxylic acid, which has significantly lower solubility in water, causing it to precipitate as a solid.

-

Continue stirring the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

-

-

Purification and Drying:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts (LiCl) and HCl.[1]

-

Transfer the solid to a clean, pre-weighed container and dry it under high vacuum to a constant weight. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed if higher purity is required.[7]

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (Starting material remains after 12h) | 1. Insufficient base. 2. Low reaction temperature. 3. Poor mixing/solubility. | 1. Add an additional 0.5-1.0 eq of LiOH. 2. Gently heat the reaction to 40-50 °C. 3. Add more THF to ensure a homogeneous solution. |

| Low Yield | 1. Product is partially soluble in the acidic aqueous solution. 2. Incomplete precipitation. 3. Mechanical losses during transfer. | 1. After filtration, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate. Dry the organic layer (Na₂SO₄), filter, and concentrate to recover dissolved product. 2. Ensure pH is sufficiently low (2-3) and allow more time for precipitation at a cold temperature. |

| Product Does Not Precipitate | 1. Insufficient acidification. 2. Product concentration is too low. | 1. Re-check and adjust the pH to 2-3 with 1M HCl. 2. Concentrate the solution under reduced pressure to remove some of the solvent volume. |

| Oily Product Forms Instead of Solid | 1. Presence of impurities. 2. Product may have a low melting point or is an amorphous solid. | 1. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. 2. If trituration fails, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product. Further purification by column chromatography may be necessary. |

Safety & Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate & 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: These compounds may cause skin, eye, and respiratory irritation.[9][10][11] Avoid breathing dust, fumes, or vapors.[8] In case of contact, wash the affected area thoroughly with soap and water.[8]

-

Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in an area free of ignition sources.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system. Add slowly to the basic solution to control the exothermic neutralization reaction.

Storage: Store the starting material and product in a cool, dry, and well-ventilated area in tightly sealed containers.[8][9]

References

- Google Patents. (n.d.). EP2167461B1 - Processes for the preparation of pyrazoles.

- Unknown. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Journal Name, 69(6), 582-585. (A specific journal name was not provided in the search result, but the content is scientifically relevant).

-

Atlantic Research Chemicals. (n.d.). Safety Data Sheet: Methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General reference for the utility of LiOH in ester hydrolysis of complex molecules, as supported by snippets mentioning its use as a base of choice).

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents [patents.google.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. atlantic-chemicals.com [atlantic-chemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for the C-H Activation Functionalization of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the C-H activation and functionalization of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate. This document offers detailed, field-proven protocols, the scientific rationale behind the experimental choices, and troubleshooting guidance.

Introduction: The Strategic Value of Pyrazole Functionalization

The pyrazole scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of approved pharmaceuticals. The ability to selectively functionalize the pyrazole core through direct C-H activation offers a streamlined and atom-economical approach to generating diverse libraries of novel compounds, bypassing the need for pre-functionalized starting materials.[1] This guide focuses on ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, a versatile building block where the interplay of the iodo-substituent and the ester functionality influences the regioselectivity of C-H activation, presenting unique synthetic opportunities and challenges.

Palladium-Catalyzed C-H Arylation at the C5-Position

This section details a robust, phosphine-free palladium-catalyzed protocol for the selective C5-arylation of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate. The presence of the carboxylate group at the C4 position effectively acts as a blocking group, directing the arylation to the C5 position.[2]

Scientific Rationale and Mechanistic Overview

The C-H arylation is proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The palladium(II) catalyst, in the presence of a base, selectively activates the C5-H bond, which is the most acidic C-H bond on the pyrazole ring due to the electronic effects of the adjacent nitrogen and the C4-ester group. The 3-iodo substituent is not directly involved in the C-H activation but its electronic influence can subtly affect the reactivity of the pyrazole ring.

Detailed Experimental Protocol: C5-Arylation

Materials and Reagents:

| Reagent | CAS Number | Supplier | Purity | Notes |

| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | N/A | Custom Synthesis | >98% | Starting material. |

| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | Major Supplier | 98% | Catalyst. Handle with care. |

| Silver Carbonate (Ag2CO3) | 534-16-7 | Major Supplier | 99% | Oxidant and halide scavenger. |

| Aryl Bromide/Iodide | Various | Major Supplier | >98% | Coupling partner. |

| N,N-Dimethylacetamide (DMA) | 127-19-5 | Major Supplier | Anhydrous | Solvent. |

| Celite® | 61790-53-2 | Major Supplier | - | Filtration aid. |

| Ethyl Acetate | 141-78-6 | Major Supplier | HPLC Grade | For extraction and chromatography. |

| Hexanes | 110-54-3 | Major Supplier | HPLC Grade | For chromatography. |

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv), the desired aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and silver carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired C5-arylated pyrazole.

Characterization of C5-Arylated Products

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[2][3][4][5]

-

¹H NMR: Expect to see the disappearance of the C5-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.

-

¹³C NMR: The C5 carbon signal will shift downfield upon arylation. New signals corresponding to the carbons of the aryl group will also be present.

-

HRMS: The high-resolution mass spectrum will provide the exact mass of the product, confirming its elemental composition.

Example Characterization Data for Ethyl 1-methyl-5-(4-(trifluoromethyl)phenyl)-3-iodo-1H-pyrazole-4-carboxylate:

| Technique | Observed Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.75 (d, J = 8.2 Hz, 2H), 7.58 (d, J = 8.2 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 3.80 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR | (101 MHz, CDCl₃) δ 162.5, 145.0, 141.5, 133.0, 131.8 (q, J = 32.5 Hz), 130.8, 125.5 (q, J = 3.8 Hz), 124.0 (q, J = 272.0 Hz), 113.5, 95.2 (C-I), 60.5, 37.8, 14.2. |

| HRMS | Calculated for C₁₄H₁₃F₃IN₂O₂ [M+H]⁺: 424.9945, Found: 424.9942. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvent. | Use fresh Pd(OAc)₂, ensure the reaction temperature is maintained, use anhydrous solvent and high-purity reagents. Consider increasing the catalyst loading to 5 mol%. |

| Formation of side products | Competing reactions (e.g., homocoupling of aryl halide), decomposition of starting material. | Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature might reduce decomposition. The use of a ligand, such as a bulky phosphine, could suppress homocoupling, but a ligand-free system is generally preferred for simplicity.[6] |

| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysts offer an alternative and sometimes complementary approach to palladium for C-H functionalization.[7][8][9] This section provides a general protocol for the rhodium-catalyzed C-H alkenylation of pyrazoles, which can be adapted for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.

Scientific Rationale

Rhodium(III) catalysts are known to effectively catalyze the oxidative coupling of arenes with alkenes.[10] The reaction typically proceeds through a C-H activation step to form a rhodacycle intermediate, followed by insertion of the alkene and subsequent β-hydride elimination to afford the alkenylated product. The choice of oxidant is crucial for regenerating the active Rh(III) catalyst.

General Protocol: C-H Alkenylation

Materials and Reagents:

| Reagent | CAS Number | Supplier | Purity | Notes |

| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | N/A | Custom Synthesis | >98% | Starting material. |

| [Cp*RhCl₂]₂ | 12354-85-7 | Major Supplier | 98% | Catalyst precursor. |

| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | Major Supplier | 98% | Oxidant. |

| Alkene (e.g., Styrene, Butyl Acrylate) | Various | Major Supplier | >98% | Coupling partner. |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Major Supplier | Anhydrous | Solvent. |

Procedure:

-

In a sealed tube, combine ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (0.5 mmol, 1.0 equiv), the alkene (1.0 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (1.0 mmol, 2.0 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) (2 mL).

-

Seal the tube and heat the mixture at 100 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of silica gel, eluting with DCM.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C5-alkenylated product.

Influence of the 3-Iodo Substituent

The presence of an iodine atom at the C3 position of the pyrazole ring is a critical consideration. While C-H activation is generally favored at the more acidic C5 position, the C-I bond is susceptible to oxidative addition to low-valent metal centers, which could lead to competing reaction pathways, such as Sonogashira coupling if terminal alkynes are present.[11][12] However, under the conditions optimized for C-H activation, the C-I bond is often found to be stable. It is crucial to carefully screen reaction conditions to ensure chemoselectivity. In some cases, the iodo-substituent can be leveraged for subsequent cross-coupling reactions after the C-H functionalization step, allowing for the rapid construction of highly functionalized pyrazoles.

Safety and Handling

-

Organometallic Reagents: Palladium and rhodium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.

-

Oxidants: Silver carbonate and copper(II) acetate can be irritating. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). Journal of Chemical Sciences. [Link]

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Tetrahedron Letters. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). Indian Academy of Sciences. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). ChemistrySelect. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (2017). Organic & Biomolecular Chemistry. [Link]

-

Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Catalytic C-H allylation and benzylation of pyrazoles. (2015). The Journal of Organic Chemistry. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Direct C-H Alkenylation of Functionalized Pyrazoles. (2015). The Journal of Organic Chemistry. [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Nature. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). New Journal of Chemistry. [Link]

-

Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2007). Organic Letters. [Link]

-

Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. (2023). Chemistry–An Asian Journal. [Link]

-

Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry–A European Journal. [Link]

-

Rhodium‐Catalyzed C(sp 3 ) H Functionalization. (2022). Advanced Synthesis & Catalysis. [Link]

-

Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Chemical Society Reviews. [Link]

-

Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2019). Catalysis Science & Technology. [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules. [Link]

-

Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. (2010). Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2007). The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). European Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. (2011). The Journal of Organic Chemistry. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]

-

NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (2025). Organic & Biomolecular Chemistry. [Link]

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molbank. [Link]

-

Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. (2017). Chemical Science. [Link]

-

Regioselective C5 alkenylation of 2-acylpyrroles via Pd(ii)-catalyzed C–H bond activation. (2018). Organic Chemistry Frontiers. [Link]

-

Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2025). Organic Letters. [Link]

-

One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. (2005). Organic Letters. [Link]

-

Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. (2021). Organic Chemistry Frontiers. [Link]

-

Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. (2023). Frontiers in Chemistry. [Link]

Sources

- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Application Note: Synthesis of Pyrazole-4-Carboxamide Derivatives from Ethyl Esters

[1][2]

Abstract & Strategic Relevance

Pyrazole-4-carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK, FGFR inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides. While the ethyl ester precursor (ethyl pyrazole-4-carboxylate) is stable and commercially abundant, its conversion to the amide is often rate-limiting due to the electron-rich nature of the pyrazole ring, which deactivates the ester carbonyl toward nucleophilic attack.

This guide details three validated protocols to overcome this kinetic barrier, moving beyond standard textbook methods to field-proven industrial techniques.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific substrate.

Method A: Trimethylaluminum (AlMe₃) Mediated Aminolysis

Best For: Unreactive amines, sterically hindered esters, and volatile amines. Mechanism: Formation of a highly nucleophilic dimethylaluminum amide species.

The Chemical Logic

Standard thermal aminolysis fails because the amine is not nucleophilic enough to attack the deactivated ester. AlMe₃ reacts with the amine to release methane, forming a dimethylaluminum amide (

Protocol

Safety Alert: Trimethylaluminum is pyrophoric. All transfers must use cannula or positive-pressure syringe techniques under inert atmosphere (Ar/N₂).

Reagents:

-

Ethyl pyrazole-4-carboxylate (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Trimethylaluminum (2.0 M in Toluene) (1.5 – 3.0 equiv)

-

Note: If Pyrazole is N-H free, use 3.0 equiv AlMe₃ (1 eq to deprotonate pyrazole, 1 eq to activate amine, 1 eq excess).

-

-

Solvent: Anhydrous DCM or Toluene.

Step-by-Step:

-

Complex Formation: In a flame-dried flask under Argon, charge the Amine (1.5 equiv) and anhydrous DCM (0.2 M concentration).

-

Activation: Cool to 0°C. Dropwise add AlMe₃ solution (1.5 equiv for N-protected, 3.0 equiv for N-H).

-

Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

-

Stir at 0°C for 15–30 minutes to ensure complete formation of the Al-amine species.

-

-

Addition: Add the Ethyl ester (1.0 equiv) dissolved in a minimal amount of DCM dropwise.

-

Reaction: Remove ice bath. Reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours. Monitor by LCMS.

-

Critical Workup (Rochelle’s Salt):

-

Why: Aluminum salts form gelatinous emulsions (Al(OH)₃) with water, trapping product.

-

Slowly quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .

-

Stir vigorously (1000 rpm) at RT for 1–2 hours until two clear layers appear (DCM/Toluene top, aqueous bottom).

-

Dry (Na₂SO₄) and concentrate.

-

Method B: TBD-Catalyzed Organocatalytic Aminolysis

Best For: "Green" chemistry requirements, acid-sensitive substrates, non-volatile amines. Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating both the ester carbonyl and the amine nucleophile simultaneously.

The Chemical Logic

Unlike simple bases (TEA, DIPEA), TBD is a bicyclic guanidine that kinetically accesses the ester carbonyl. It avoids the heavy metal waste of AlMe₃ but requires higher temperatures.

Protocol

Reagents:

-

Ethyl pyrazole-4-carboxylate (1.0 equiv)

-

Amine (1.5 – 2.0 equiv)

-

TBD (0.1 – 0.2 equiv)

-

Solvent: Neat (if liquid amine) or Toluene/DMF (if solid).

Step-by-Step:

-

Combine: In a pressure vial, mix Ester, Amine, and TBD (10-20 mol%).

-

Heat: Seal and heat to 80–100°C.

-

Optimization: If the reaction stalls, adding 4Å molecular sieves can drive the equilibrium by sequestering the ethanol byproduct.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (to remove TBD and excess amine) or if product is basic, wash with water/brine.

-

Concentrate. TBD residues can often be removed via short silica plug (TBD is highly polar).

-

Method C: Microwave-Assisted Direct Aminolysis

Best For: High-throughput library generation, stable substrates.

Protocol

Reagents:

-

Ethyl pyrazole-4-carboxylate (1.0 equiv)

-

Amine (3.0 – 5.0 equiv)

-

Solvent: Ethanol or 1-Propanol (absorbs MW energy well).

Step-by-Step:

-

Load: Charge Ester and excess Amine in a microwave vial (0.5 – 2.0 mL).

-

Irradiate:

-

Temperature: 140°C – 160°C.

-

Time: 10 – 30 minutes.

-

Pressure: Set limit to 15-20 bar.

-

-

Workup:

-

Evaporate solvent/excess amine directly (Genevac or V-10 evaporator).

-

Purify via Prep-HPLC.

-

Comparative Data & Troubleshooting

| Feature | Method A (AlMe₃) | Method B (TBD) | Method C (MW) |

| Reaction Time | 2–4 h | 12–24 h | 15 min |

| Yield (Typical) | 85–95% | 60–80% | 50–90% |

| Substrate Scope | Broad (includes unreactive amines) | Moderate (sterics sensitive) | Robust |

| Safety Profile | High Risk (Pyrophoric) | Low Risk | Medium (Pressure) |

| Purification | Extraction (Rochelle's) | Acid Wash / Column | Evaporation / HPLC |

Troubleshooting "Stalled" Reactions

-

N-H Interference: If using Method A on an N-unsubstituted pyrazole and yield is <30%, you likely didn't use enough AlMe₃. The first equivalent is "eaten" by the pyrazole N-H. Solution: Increase AlMe₃ to 3.5 equiv or protect the pyrazole (THP, SEM, or Boc) prior to amidation.

-

Ester Hydrolysis: If Method B yields carboxylic acid instead of amide, ensure solvents are dry. TBD is a strong base and will promote hydrolysis in the presence of trace water.

References

-

Weinreb Amidation (AlMe3 Foundation): Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171–4174. Link

-

TBD Catalysis: Sabot, C. et al. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions." Eur. J. Org. Chem., 2007 , 4221–4225. Link

-

Microwave Pyrazole Synthesis: Obermayer, D.; Glasnov, T. N.; Kappe, C. O.[5][6] "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides." J. Org.[6] Chem., 2011 , 76, 6657–6669.[6] Link

- Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Foundational protocol for Al-emulsion breaking).

-

SDHI Fungicide Relevance: Zhang, J. et al. "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates."[7] Mol.[7][8][9] Divers., 2020 , 25, 1685–1695. Link

Sources

- 1. Workup [chem.rochester.edu]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

reduction of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate to alcohol

Application Note: Chemoselective Reduction of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Executive Summary